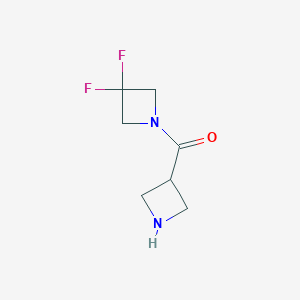
1-(2-Azidoethyl)-4-(2-fluoroethyl)piperidine
Übersicht
Beschreibung
1-(2-Azidoethyl)-4-(2-fluoroethyl)piperidine, also known as AEP, is an organic compound that is used in a variety of applications in scientific research and industrial processes. AEP is a small molecule containing a nitrogen atom with three substituent groups: the azido group, the fluoroethyl group, and the piperidine ring. AEP is a versatile compound with a wide range of uses due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study described the synthesis of 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds, including N-(2-azidoethyl)-3,5-bis(3-pyridylidene)piperidin-4-one, exhibited significant antitumor activity against various human tumor cell lines, demonstrating the potential of azidoethyl substituted piperidines in drug design for new antitumor agents (Bykhovskaya et al., 2017).
Fluorinated Radiotracer Development
Another research focused on the development of a fluorinated radiotracer for imaging σ(1) receptors in the central nervous system. The study synthesized a series of (2-fluoroethyl) substituted spirocyclic piperidines, demonstrating their higher σ(1) affinity and selectivity compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in enhancing the binding affinity and selectivity of piperidine derivatives for σ(1) receptors (Maestrup et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those with fluoroethyl substituents, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties, highlighting the potential application of these compounds in protecting metal surfaces against corrosion (Kaya et al., 2016).
Synthesis and Structural Determination
The synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin were reported, showcasing the application of fluoroethyl substituted piperidines in the synthesis of potentially more efficacious compounds based on the curcumin framework (Lagisetty et al., 2009).
Antimycobacterial Activity
Research into spiro-piperidin-4-ones through 1,3-dipolar cycloaddition highlighted their potent antimycobacterial activity. These compounds, incorporating fluoro-phenyl and piperidinyl moieties, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring their potential as new antimycobacterial agents (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-(2-fluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN4/c10-4-1-9-2-6-14(7-3-9)8-5-12-13-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENDSHXDBIIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















